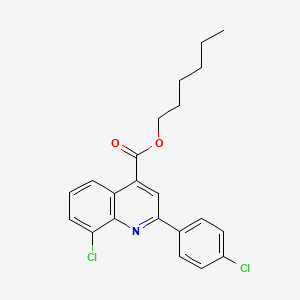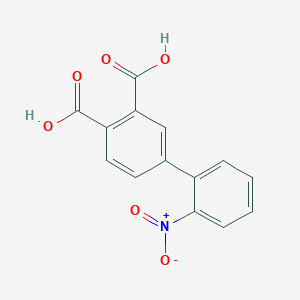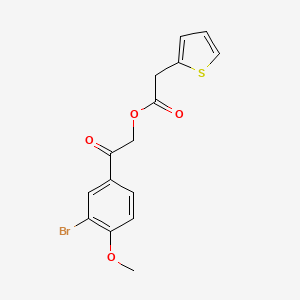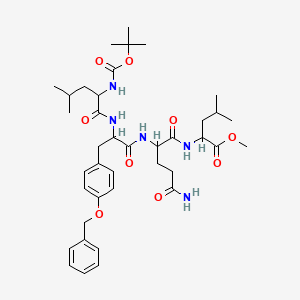![molecular formula C25H36N2O2 B12463985 1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea](/img/structure/B12463985.png)
1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is a synthetic organic compound characterized by its unique molecular structure It is composed of a decyloxyphenyl group and a dimethylphenyl group connected via a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA typically involves the reaction of 4-(decyloxy)aniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. Purification processes such as recrystallization or chromatography are used to isolate the final product .
化学反応の分析
Types of Reactions
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with various biological molecules, potentially affecting their function. The decyloxy and dimethylphenyl groups contribute to the compound’s overall hydrophobicity and molecular interactions, influencing its activity in biological systems .
類似化合物との比較
Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-[2-(3,4-dimethylphenoxy)ethyl]urea
- 1-[4-(Decyloxy)phenyl]-3-(2-methylphenyl)urea
- 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
Uniqueness
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both decyloxy and dimethylphenyl groups in the same molecule allows for unique interactions and reactivity compared to similar compounds .
特性
分子式 |
C25H36N2O2 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
1-(4-decoxyphenyl)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-18-29-23-15-13-22(14-16-23)26-25(28)27-24-17-12-20(2)19-21(24)3/h12-17,19H,4-11,18H2,1-3H3,(H2,26,27,28) |
InChIキー |
CBXMGZBDNMPDSM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463907.png)

![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)


![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)

![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)

